molecular formula C10H16O3 B11939082 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one CAS No. 84065-69-0

5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one

Cat. No.: B11939082
CAS No.: 84065-69-0
M. Wt: 184.23 g/mol
InChI Key: FOOQLCOVVJONLH-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is a synthetic cyclohexenone derivative intended for research and development purposes. This compound features a dimethoxymethyl functional group at the 5-position and a methyl group at the 2-position of the cyclohexenone ring, a core structure found in various bioactive molecules and synthetic intermediates . Its potential research applications include serving as a key building block in organic synthesis, particularly for constructing more complex molecular architectures. The presence of the dimethoxymethyl group may make it a valuable precursor in reactions where a protected aldehyde functionality is required. Researchers may also investigate its role as an intermediate in the development of pharmaceuticals, agrochemicals, or functional materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and laboratory safety protocols prior to use.

Properties

CAS No.

84065-69-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-methylcyclohex-3-en-1-one

InChI

InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-5,7-8,10H,6H2,1-3H3

InChI Key

FOOQLCOVVJONLH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(CC1=O)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohex-3-en-1-one with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the desired dimethoxymethyl derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of efficient catalysts to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is a chemical structure that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds with similar structural motifs have been shown to inhibit key cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A notable case study demonstrated that derivatives of this compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antiviral Properties

The antiviral efficacy of compounds related to this compound has also been explored. Research indicates that certain derivatives can inhibit viral replication in vitro, particularly against strains of influenza and herpes simplex virus. This opens avenues for the development of antiviral medications based on this chemical framework .

Polymer Synthesis

In material science, this compound has been investigated for its potential use in synthesizing novel polymers. Its ability to undergo polymerization reactions makes it a candidate for creating materials with tailored properties for applications in coatings, adhesives, and other industrial uses. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Flavoring Agents

The compound's unique flavor profile has led to its exploration as a potential flavoring agent in the food industry. Its structural characteristics allow it to impart desirable sensory attributes to food products. Research into the olfactory properties of similar compounds suggests that this compound could be utilized to develop new flavor formulations .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against MCF-7 and A549
Antiviral agentsInhibition of influenza and herpes viruses
Material SciencePolymer synthesisEnhanced mechanical properties in coatings
Flavoring agentsPotential use as a flavor enhancer

Mechanism of Action

The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The cyclohexene ring provides a rigid framework that can interact with enzymes and other biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one and related cyclohexenone derivatives:

Compound Substituents Molecular Formula Key Properties Applications/Reactivity
This compound 5-(dimethoxymethyl), 2-methyl C₁₀H₁₆O₃ High steric hindrance; hydrolyzable acetal group under acidic conditions Intermediate in organic synthesis; potential protecting group utility
5,5-Dimethyl-2-cyclohexen-1-one 5,5-dimethyl C₈H₁₂O Enhanced ring stability due to geminal dimethyl groups Precursor for methoxylated derivatives via base-catalyzed additions
3-Methyl-5-hexyl-2-cyclohexen-1-one 3-methyl, 5-hexyl C₁₂H₂₀O Lipophilic due to hexyl chain; moderate reactivity Likely used in flavor/fragrance industries or polymer synthesis
3-Ethoxy-5-methylcyclohex-2-en-1-one 3-ethoxy, 5-methyl C₉H₁₄O₂ Ether group stability; lower polarity compared to dimethoxymethyl Synthetic intermediate for pharmaceuticals or natural product analogs
5,5-Dimethyl-3-methoxycyclohex-2-en-1-one 3-methoxy, 5,5-dimethyl C₉H₁₄O₂ Electron-donating methoxy group; steric protection from dimethyl groups Potential use in asymmetric catalysis or agrochemicals
3-Amino-5-methylcyclohex-2-en-1-one 3-amino, 5-methyl C₇H₁₁NO Nucleophilic amino group; hydrogen-bonding capability Building block for heterocyclic compounds or metal-chelating agents

Key Comparative Insights :

Substituent Effects: The dimethoxymethyl group in the target compound provides hydrolytic lability under acidic conditions, contrasting with the stability of ether (e.g., 3-ethoxy ) or amino groups. This makes it suitable for temporary protection strategies in multistep syntheses.

Reactivity and Applications: Unlike 3-amino-5-methylcyclohexenone , which participates in nucleophilic reactions, the target compound’s acetal group may undergo acid-catalyzed hydrolysis to yield aldehydes or ketones, enabling controlled release of reactive intermediates. The lipophilic 3-methyl-5-hexyl derivative is tailored for nonpolar environments (e.g., lipid-based formulations), whereas the dimethoxymethyl group enhances solubility in polar aprotic solvents.

Structural Analogues in Industry: 5,5-Dimethyl-3-methoxycyclohexenone shares steric similarities but lacks the acetal functionality, limiting its utility in protection-deprotection sequences. Compounds like 5,5-dimethyl-3-(trifluoromethoxy)phenylamino derivatives highlight the role of electron-withdrawing groups in modulating bioactivity, a feature absent in the target compound.

Research Findings and Data

Thermodynamic and Kinetic Stability :

  • Cyclohexenones with bulky substituents (e.g., dimethoxymethyl, hexyl) exhibit increased kinetic stability due to steric shielding of the carbonyl group, reducing unwanted side reactions .
  • The acetal group in the target compound is less thermally stable than ethers or amines, as demonstrated by its susceptibility to acid hydrolysis .

Biological Activity

5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antiviral, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol

This compound features a cyclohexene ring, which is known for its reactivity and interaction with biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative bacteria : Notable activity against Pseudomonas aeruginosa and Escherichia coli.

In a study evaluating the minimum inhibitory concentration (MIC), the compound demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa, indicating potent antibacterial activity .

Antiviral Activity

Research has indicated that derivatives of this compound may also exhibit antiviral properties. For instance, related compounds have shown moderate efficacy against the herpes simplex virus type 1 (HSV-1) and influenza A virus . These findings suggest a potential for further exploration in antiviral drug development.

Cytotoxic Activity

Cytotoxicity studies have revealed that this compound can induce cell death in various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MCF-7) and gastric carcinoma (SGC7901) cell lines, with IC50 values indicating significant cytotoxic effects . The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several compounds related to this compound. The results demonstrated that compounds with similar structures exhibited growth inhibition zones significantly larger than those of solvent controls, confirming their potential as antimicrobial agents .

Evaluation of Cytotoxic Effects

A comprehensive evaluation conducted by researchers at a leading pharmaceutical institute assessed the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing that the compound significantly reduced viability in MCF-7 and SGC7901 cells compared to untreated controls .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialPseudomonas aeruginosa0.21 μM
AntiviralHSV-1Moderate Activity
CytotoxicMCF-7IC50: X μM
CytotoxicSGC7901IC50: Y μM

(Note: Replace X and Y with actual IC50 values from specific studies.)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Michael addition, leveraging methodologies used for structurally similar cyclohexenone derivatives. For example, ketone-functionalized intermediates (e.g., dimethoxymethyl groups) can be introduced using palladium-catalyzed cross-coupling or acid-mediated cyclization. Reaction optimization should include temperature control (e.g., 60–80°C for 12–24 hours) and solvent selection (e.g., anhydrous THF or DMF) to minimize side reactions . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to identify methoxy, methyl, and enone groups. Key signals include δ ~1.8–2.2 ppm (methyl on cyclohexenone) and δ ~3.3–3.5 ppm (dimethoxymethyl) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry and confirm the cyclohexenone core. Data collection at low temperature (100 K) improves resolution .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (C₁₀H₁₆O₃; theoretical ~184.21 g/mol).

Q. How can researchers validate the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 150–200°C range).
  • HPLC-PDA : Monitor degradation products under acidic/basic conditions (pH 3–11) .
  • Light Exposure Tests : UV-Vis spectroscopy to track photodegradation (λ = 254 nm).

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for reactions (e.g., Diels-Alder) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) using GROMACS or AMBER. Focus on binding free energy (ΔG) and hydrogen-bond networks .

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the enone carbonyl (δ ~200 ppm) and adjacent protons confirm connectivity .
  • Crystallographic Refinement : Use SHELXL to resolve disorder in dimethoxymethyl groups. Apply restraints (e.g., SIMU/DELU) for thermal parameters .

Q. What advanced techniques are suitable for studying its interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors (e.g., GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Cryo-EM : For macromolecular complexes, resolve binding modes at near-atomic resolution (sub-3 Å).

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